molecular formula C16H11FN6O2 B4171811 7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote

7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote

Cat. No.: B4171811
M. Wt: 338.30 g/mol
InChI Key: RBKNCSKCRKYQDS-UHFFFAOYSA-N
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Description

7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote: is a heterocyclic compound that features a tetrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote typically involves the following steps:

    Formation of the Tetrazolo[1,5-a]pyrimidine Core:

    Substitution Reactions:

Industrial Production Methods:

  • Industrial production may involve continuous flow synthesis techniques to enhance yield and purity.
  • Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the nitrophenyl group can yield amino derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include nitroso and nitro derivatives.
  • Reduction products include amino derivatives.
  • Substitution products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Potential applications in drug discovery due to its unique structural features.
  • Investigated for its interactions with biological targets such as enzymes and receptors.

Medicine:

  • Explored for its potential as an anti-inflammatory or anticancer agent.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Potential use in the development of advanced materials, such as organic semiconductors or dyes.
  • Investigated for its thermal and chemical stability in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may interact with specific enzymes or receptors, modulating their activity.
  • Potential pathways include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Mechanism:

  • The exact mechanism of action depends on the specific application and target.
  • In medicinal applications, it may act by inhibiting key enzymes involved in disease pathways or by modulating receptor activity to produce therapeutic effects.

Comparison with Similar Compounds

  • 7-(2-chlorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(2-bromophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
  • 7-(2-methylphenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Comparison:

  • The fluorophenyl group in 7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote imparts unique electronic properties compared to chloro, bromo, or methyl derivatives.
  • The presence of the fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
  • Compared to other halogenated derivatives, the fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a unique candidate for specific applications.

Properties

IUPAC Name

7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O2/c17-13-7-2-1-6-12(13)15-9-14(18-16-19-20-21-22(15)16)10-4-3-5-11(8-10)23(24)25/h1-9,15H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKNCSKCRKYQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C=C(NC3=NN=NN23)C4=CC(=CC=C4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrote

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